{[2-(Difluoromethoxy)phenyl]methyl}hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Difluoromethoxy)phenyl]methyl}hydrazine is a chemical compound with the molecular formula C8H10F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Difluoromethoxy)phenyl]methyl}hydrazine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods such as column chromatography and distillation may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
{[2-(Difluoromethoxy)phenyl]methyl}hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acid, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
{[2-(Difluoromethoxy)phenyl]methyl}hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(Difluoromethoxy)phenyl]methyl}hydrazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- {[2-(Methoxy)phenyl]methyl}hydrazine
- {[2-(Trifluoromethoxy)phenyl]methyl}hydrazine
- {[2-(Chloromethoxy)phenyl]methyl}hydrazine
Uniqueness
{[2-(Difluoromethoxy)phenyl]methyl}hydrazine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group influences the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
887596-66-9 |
---|---|
Molecular Formula |
C8H10F2N2O |
Molecular Weight |
188.17 g/mol |
IUPAC Name |
[2-(difluoromethoxy)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10)13-7-4-2-1-3-6(7)5-12-11/h1-4,8,12H,5,11H2 |
InChI Key |
SKFGWCMVZIQMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.